molecular formula C6H5N3O6S B8816996 3,5-Dinitrobenzenesulfonamide CAS No. 50825-96-2

3,5-Dinitrobenzenesulfonamide

Cat. No.: B8816996
CAS No.: 50825-96-2
M. Wt: 247.19 g/mol
InChI Key: XBQMHUKBFHTGGC-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzenesulfonamide (CAS 50825-96-2) is a chemical compound with the molecular formula C6H5N3O6S and a molecular weight of 247.185 g/mol . It serves as a critical reagent in novel, reagent-free DNA autoligation strategies, enabling the assembly of long DNA constructs under near-physiological conditions . In this application, the dinitrobenzenesulfonamide (DNBSA) group is featured on an oligonucleotide and reacts with a 3'-phosphorothioate (PS) terminus on a splint DNA. This reaction proceeds efficiently at 37 °C and pH 8 without external activators, yielding a P3'→N5' phosphoramidate linkage with over 80% yield . The DNBSA group is noted for its exceptional aqueous stability, contributing to high ligation efficiency and making it a valuable tool for genome engineering, DNA nanotechnology, and molecular diagnostics . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50825-96-2

Molecular Formula

C6H5N3O6S

Molecular Weight

247.19 g/mol

IUPAC Name

3,5-dinitrobenzenesulfonamide

InChI

InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-4(8(10)11)1-5(3-6)9(12)13/h1-3H,(H2,7,14,15)

InChI Key

XBQMHUKBFHTGGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
One of the primary applications of 3,5-dinitrobenzenesulfonamide is its use as a fungicide. The compound has been shown to effectively control soil fungi when applied in appropriate formulations. For instance, 4-chloro-3,5-dinitrobenzenesulfonamide has been developed as a soil fungicide that can be directly applied to affected areas to manage fungal infestations .

Herbicidal Activity
Additionally, derivatives of this compound have been utilized as herbicides. Specifically, 3,5-dinitro-N,N-di(n-propyl)sulfanilamide has been recognized for its pre-emergent herbicidal activity . This compound's effectiveness in controlling weed growth while minimizing harm to crops makes it a valuable tool in agricultural practices.

Synthesis and Organic Chemistry

Intermediate in Organic Synthesis
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo transformations allows chemists to create complex molecules with diverse functionalities. For instance, it has been involved in the synthesis of β-glycosyl amides from N-glycosyl precursors . The conversion processes often yield moderate to high efficiencies depending on the reaction conditions.

Development of New Compounds
Research has demonstrated that this compound can be modified to produce new sulfonamide derivatives with enhanced properties. For example, studies have shown that by reacting this compound with different amines or glycosides, researchers can generate a variety of β-glycosyl sulfonamides . These derivatives are valuable for further chemical exploration and potential applications in medicinal chemistry.

Medicinal Chemistry

Potential Drug Development
The structural features of this compound make it an interesting candidate for drug development. Its sulfonamide group is known for antibacterial properties, which could be leveraged in creating new antimicrobial agents. Research into its derivatives continues to explore their biological activities and therapeutic potentials .

Case Studies and Research Findings

Application AreaCompound/DerivativeKey Findings
Agricultural Chemistry4-Chloro-3,5-dinitrobenzenesulfonamideEffective against soil fungi; used in fungicidal formulations
Herbicide Development3,5-Dinitro-N,N-di(n-propyl)sulfanilamideRecognized for pre-emergent herbicidal activity
Organic Synthesisβ-Glycosyl sulfonamidesModerate yields achieved in synthesis from glycosyl precursors
Medicinal ChemistryVarious sulfonamide derivativesPotential for new antimicrobial agents explored

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Mechanism : The sulfonamide group (-SO₂-NH₂) acts as a leaving group due to its electron-withdrawing nitro substituents, facilitating nucleophilic attack.

Reagents and Conditions :

  • Amines/Ammonia : React with ammonia or amines in solvents like acetone, ethyl acetate, or DMF at controlled temperatures (-50°C to 10°C) to selectively displace the sulfonyl group without attacking the nitro-substituted benzene ring .

  • Thiols : Displacement by thiols (e.g., thioacetic acid) under basic conditions (e.g., Cs₂CO₃) produces thioesters .

  • Alcohols : Reaction with alcohols in the presence of pyridine yields sulfonate esters.

Products :

  • Sulfonamide derivatives : Formed via amine substitution (e.g., N-substituted sulfanilamides) .

  • Thioesters : Generated from thiol nucleophiles .

  • Sulfonate esters : Result from alcohol substitution.

Applications :

  • Anti-leishmanial agents : N-substituted derivatives exhibit IC₅₀ values as low as 8.84 µM against Leishmania donovani .

  • Fungicides : 3,5-Dinitrosulfanilamides show fungicidal activity .

Reagent TypeReagents UsedReaction ConditionsProductsSource
AmineAmmoniaAcetone/water (1:1), -50°C to 10°C N-substituted sulfonamides
ThiolThiols, Cs₂CO₃Room temperature, basic conditions Thioesters
AlcoholAlcohols, pyridineRoom temperatureSulfonate esters

Reduction Reactions

Mechanism : Nitro groups (-NO₂) are reduced to amino groups (-NH₂) under catalytic hydrogenation or chemical reduction.

Reagents and Conditions :

  • Hydrogen gas : With catalysts like Pd/C or PtO₂ at room temperature .

  • Chemical reductants : Tin(II) chloride or other metal-based reductants.

Products :

  • Diamino derivatives : 3,5-Diaminobenzenesulfonamide.

  • Glycosylamines : Intermediate steps in carbohydrate synthesis .

Applications :

  • Biological studies : Reduced derivatives are used in protein modification and drug development.

  • Synthetic intermediates : Serve as precursors for further functionalization .

Reducing AgentConditionsProductsSource
H₂ with Pd/CRoom temperatureDiamino derivatives
PtO₂/H₂Ethanol, room temperatureGlycosylamines (intermediates)

Oxidation Reactions

Mechanism : Limited data suggests possible oxidation under strong conditions, though less commonly explored.

Reagents and Conditions :

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic environments.

Products :

  • Oxidized derivatives (specific structures not detailed in available sources).

Comparative Reactivity

CompoundKey FeaturesApplicationsSource
3,5-DinitrobenzenesulfonamideHigh electrophilicity due to nitro groupsNucleophilic substitutions, anti-leishmanial agents
2,4-DinitrobenzenesulfonamideSimilar reactivity, used in glycosylationGlycosaminoside synthesis
Mono-nitrobenzenesulfonamidesLower electrophilicityLess reactive in substitutions

Comparison with Similar Compounds

Comparison with Structurally Similar Dinitroaniline Herbicides

Dinitroaniline herbicides share a core benzene ring substituted with nitro groups and alkylamino side chains. Below is a detailed comparison of Oryzalin with Pendimethalin and Prodiamine, two closely related compounds.

Chemical and Physical Properties
Property Oryzalin Pendimethalin Prodiamine
CAS No. 19044-88-3 40487-42-1 29091-21-2 (Not in evidence)
Molecular Formula C₁₂H₁₈N₄O₆S C₁₃H₁₉N₃O₄ C₁₃H₁₇F₃N₄O₄
Molecular Weight 346.36 g/mol 281.3 g/mol 380.3 g/mol (Calculated)
Water Solubility ~2.5 mg/L (25°C) 0.3 mg/L (20°C) 0.1 mg/L (20°C)
Key Structural Groups Sulfonamide, 3,5-dinitro Xylidine (3,4-dimethyl), 2,6-dinitro Trifluoromethyl (-CF₃), 2,6-dinitro

Key Observations :

  • Oryzalin’s sulfonamide group distinguishes it from Pendimethalin (xylidine) and Prodiamine (trifluoromethyl), influencing solubility and soil adsorption .

Soil Persistence :

  • Oryzalin: Half-life >60 days .
  • Pendimethalin: Half-life ~30–90 days (varies with soil type) .
  • Prodiamine: Half-life ~60–120 days, reflecting higher stability .
Environmental and Regulatory Profiles
Parameter Oryzalin Pendimethalin Prodiamine
Soil Mobility Low (Koc = 700–1000 mL/g) Moderate (Koc = 300–500 mL/g) High (Koc = 1000–1500 mL/g)
Toxicity (Aquatic) LC50 (Rainbow trout): 5.6 mg/L LC50 (Rainbow trout): 0.15 mg/L Data limited; high toxicity inferred
Regulatory Status EPA-registered; restricted use in EU EPA-registered; EU approved EPA-registered; restricted in EU

Key Observations :

  • Oryzalin’s lower aquatic toxicity compared to Pendimethalin makes it marginally safer for water-adjacent applications .
  • Prodiamine’s high soil adsorption reduces leaching risks but increases persistence, raising concerns about long-term residues .

Preparation Methods

Key Steps and Conditions

  • Intermediate Synthesis : 3,5-Dinitrobenzenesulfonyl chloride is prepared via sulfonation and nitration of benzene derivatives.

  • Amination : The sulfonyl chloride is dissolved in polar aprotic solvents (e.g., C₃–C₆ ketones, carboxylic acid esters, DMF, DMSO, or cyclic ethers) and cooled to -50°C to 10°C .

  • Ammonia Addition : Gaseous or solvent-dissolved ammonia is added slowly (2 equivalents per sulfonyl chloride equivalent) to avoid side reactions. Excess ammonia is removed post-reaction.

Critical Parameters

ParameterOptimal Range/ValueImpact on Reaction
Temperature-50°C to 10°CPrevents nuclear chlorine displacement
SolventPolar aprotic solventsStabilizes intermediates and enhances reactivity
Ammonia Addition RateSlow, controlledAvoids red-orange coloration (excess NH₃)

Yield : High (>80%) under optimized conditions, contingent on minimizing impurities like 3,5-dinitrosulfanilamide.

Nitration of Benzenesulfonamide Derivatives

This approach involves introducing nitro groups into a sulfonamide framework. The sulfonamide group acts as a meta-directing substituent, guiding nitration to the 3- and 5-positions.

Key Steps and Conditions

  • Sulfonamide Synthesis : Benzenesulfonamide is synthesized via sulfonation of benzene followed by amidation.

  • Nitration : Benzenesulfonamide is treated with a nitrating mixture (e.g., HNO₃/H₂SO₄) under elevated temperatures.

Challenges and Considerations

  • Directing Effects : The sulfonamide group strongly directs nitration to the meta positions, but competing electron-withdrawing effects may require careful control of reaction time and temperature.

  • Substituent Influence : Additional substituents (e.g., methylamino groups) can alter reactivity and require modified conditions.

Yield : Moderate (45–70%), depending on substituent effects and nitration efficiency.

Sulfonation Followed by Nitration

This method involves sequential sulfonation and nitration of benzene to install functional groups in the desired positions.

Key Steps and Conditions

  • Sulfonation : Benzene is sulfonated using fuming sulfuric acid (SO₃ complex) to yield benzenesulfonic acid.

  • Nitration : The sulfonic acid derivative is nitrated with HNO₃/H₂SO₄ to introduce nitro groups at the 3- and 5-positions.

  • Amidation : The sulfonic acid is converted to sulfonyl chloride (e.g., using PCl₅), followed by reaction with ammonia.

Limitations

  • Step Complexity : Requires multiple steps with intermediate purification.

  • Regioselectivity : Achieving exclusive 3,5-dinitration may demand stringent control over nitration conditions.

Yield : Variable (40–60%), dependent on nitration efficiency and side reactions.

Alternative Routes via Pre-Nitrated Intermediates

Some methods utilize pre-nitrated benzene derivatives to streamline synthesis.

Example: Chlorobenzene Derivatives

  • Sulfonation and Nitration : Chlorobenzene is sulfonated and nitrated to form 4-chloro-3,5-dinitrobenzenesulfonate.

  • Amidation : The sulfonate is reduced or converted to a sulfonyl chloride, followed by amination.

Yield : Moderate (50–65%), contingent on efficient displacement of chlorine.

Data Summary: Method Comparison

MethodKey Reagents/ConditionsYield RangeAdvantagesLimitations
Amination of sulfonyl chloride3,5-Dinitrobenzenesulfonyl chloride, NH₃, -50°C to 10°C>80%High regioselectivity, minimal side productsRequires pre-prepared sulfonyl chloride
Nitration of sulfonamidesHNO₃/H₂SO₄, elevated temps45–70%Directs nitration via sulfonamide groupCompeting substituent effects
Sulfonation → Nitration → AmidationSO₃, HNO₃/H₂SO₄, PCl₅, NH₃40–60%Flexible for multi-substituted derivativesMulti-step complexity
Pre-nitrated chlorobenzenesChlorobenzene, HNO₃/H₂SO₄, NH₃50–65%Utilizes readily available chloro derivativesRequires chlorine displacement

Research Findings and Optimization Strategies

Key Insights

  • Temperature Control : In the amination of sulfonyl chlorides, -50°C to 10°C ensures selective displacement of the sulfonyl chloride’s chlorine, avoiding nuclear substitution.

  • Solvent Choice : Polar aprotic solvents stabilize intermediates and enhance nucleophilic attack by ammonia.

  • Nitration Efficiency : Nitration of sulfonamides benefits from strong nitrating agents (e.g., HNO₃/H₂SO₄) but risks over-nitration or side reactions at elevated temperatures.

Q & A

Basic: What are the critical physicochemical properties of 3,5-Dinitrobenzenesulfonamide for experimental design?

Answer:
Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₄O₆S
Molecular Weight346.36 g/mol
Melting Point157 °C
Solubility in Water~2.5 mg/L (25°C)
Solubility in Organic SolventsSoluble in DMSO, ethanol, acetone
StabilityDecomposes at 185°C; sensitive to light

Methodological Guidance:

  • For aqueous systems, pre-dissolve in DMSO or ethanol (≤1% v/v) to enhance solubility.
  • Store in amber vials at 4°C to prevent photodegradation .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing or preparing solutions.
  • First Aid:
    • Skin contact: Wash with soap and water for 15 minutes .
    • Eye exposure: Rinse with water for 10–15 minutes and seek medical advice .
  • Disposal: Follow local regulations for hazardous waste; incineration is recommended .

Advanced: How to optimize this compound concentrations for inducing polyploidy in plant tissue cultures?

Answer:
Methodology:

  • Dose-Response Testing: Start with 5–50 µM in culture media for 24–72 hours .
  • Tissue-Specific Adjustments: For Vitex agnus-castus, 10 µM for 48 hours achieved 30% polyploidy without cytotoxicity .
  • Solvent Control: Use DMSO (≤0.1% v/v) to avoid solvent-induced stress .

Data Contradiction Analysis:

  • Discrepancies in efficacy may arise from tissue type (e.g., meristem vs. callus), exposure duration, or genetic variability. Validate protocols using flow cytometry to confirm ploidy .

Advanced: How to resolve analytical inconsistencies in quantifying this compound residues?

Answer:
Analytical Techniques:

MethodConditionsSensitivitySource
HPLC-UVC18 column, 40:60 acetonitrile/water0.1 µg/mL
LC-MS/MSESI+ mode, m/z 347→213 (quantitative)0.01 µg/mLInferred from pesticide standards

Troubleshooting:

  • Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges for environmental samples.
  • Degradation: Analyze fresh samples or store at -20°C to prevent hydrolysis .

Basic: What are the validated applications of this compound in academic research?

Answer:

  • Mutagenesis: Induces polyploidy in plants (e.g., Vitex, Chrysanthemum) via antimitotic activity .
  • Herbicide Metabolism Studies: Used to investigate detoxification pathways in weeds (e.g., cytochrome P450 interactions) .

Advanced: How does solvent selection impact the stability and bioactivity of this compound?

Answer:

  • Aqueous Systems: Low water solubility limits bioavailability; surfactants (e.g., Tween-20) can enhance dispersion .
  • Organic Solvents: DMSO increases cellular uptake but may reduce stability over time. Pre-test solvent toxicity using viability assays (e.g., MTT) .
  • Storage Stability: Solutions in acetone or ethanol retain >90% activity for 30 days at 4°C .

Advanced: How to address contradictions in reported ecotoxicological data for this compound?

Answer:

  • Source Variability: Differences in test organisms (e.g., Daphnia vs. algae) or exposure conditions (static vs. flow-through systems). Standardize protocols per OECD guidelines.
  • Degradation Products: Monitor metabolites (e.g., nitro-reduced derivatives) via LC-MS, as they may exhibit higher toxicity .

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